molecular formula C20H18F7N3O2S B4554156 2,2,3,3,4,4,4-heptafluoro-N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)butanamide

2,2,3,3,4,4,4-heptafluoro-N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)butanamide

Cat. No.: B4554156
M. Wt: 497.4 g/mol
InChI Key: JKVJEQYSDKTKDO-VPUKRXIYSA-N
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Description

2,2,3,3,4,4,4-heptafluoro-N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)butanamide is a useful research compound. Its molecular formula is C20H18F7N3O2S and its molecular weight is 497.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.10079513 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Drug Development : Compounds similar to the specified chemical have been synthesized and evaluated for their potential as therapeutic agents. For example, various N-substituted phenyl butanamides have been investigated for their inhibitory activities against enzymes like tyrosinase and lipoxygenase, suggesting a potential role in the development of treatments for conditions such as melanin overproduction and inflammatory diseases (Raza et al., 2019); (Aziz‐ur‐Rehman et al., 2016).

  • Anticonvulsant Agents : The synthesis of new hybrid compounds derived from propanamides and butanamides has been explored, showing broad spectra of activity in seizure models. This suggests a potential application in the treatment of epilepsy and related disorders (Kamiński et al., 2015).

Material Science and Chemistry

  • Catalysis : Research on nitrogen-doped carbon materials derived from related organic compounds has shown potential in electrochemical applications, such as the synthesis of hydrogen peroxide. This highlights an application in developing sustainable and efficient catalysts for chemical synthesis (Fellinger et al., 2012).

  • Photochromic Materials : Studies on compounds with similar structural motifs have explored their photochromic reactions, which could be utilized in developing materials for optical storage and switching devices (Irie et al., 2000).

Pharmacokinetics and Metabolism

  • Metabolism Studies : The metabolic pathways and pharmacokinetics of related compounds, such as selective androgen receptor modulators, have been investigated in preclinical models. Understanding the metabolism of these compounds can aid in the design of drugs with favorable pharmacokinetic profiles (Wu et al., 2006).

Properties

IUPAC Name

N-[(E)-1-[4-(2,2,3,3,4,4,4-heptafluorobutanoylamino)phenyl]ethylideneamino]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7N3O2S/c1-3-4-15-9-13(10-33-15)16(31)30-29-11(2)12-5-7-14(8-6-12)28-17(32)18(21,22)19(23,24)20(25,26)27/h5-10H,3-4H2,1-2H3,(H,28,32)(H,30,31)/b29-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVJEQYSDKTKDO-VPUKRXIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=CS1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3,4,4,4-heptafluoro-N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)butanamide
Reactant of Route 2
2,2,3,3,4,4,4-heptafluoro-N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)butanamide
Reactant of Route 3
2,2,3,3,4,4,4-heptafluoro-N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)butanamide
Reactant of Route 4
2,2,3,3,4,4,4-heptafluoro-N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)butanamide
Reactant of Route 5
Reactant of Route 5
2,2,3,3,4,4,4-heptafluoro-N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)butanamide
Reactant of Route 6
2,2,3,3,4,4,4-heptafluoro-N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.